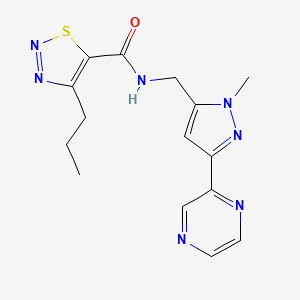![molecular formula C11H10ClN5O3S B2923453 N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide CAS No. 306730-69-8](/img/structure/B2923453.png)
N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups. It has a nitrophenyl group, a triazole ring, and a sulfanylacetamide group. The presence of these groups suggests that this compound could have interesting chemical properties and could be involved in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s hard to provide a detailed synthesis analysis. However, the triazole ring could potentially be formed using a click reaction, a type of chemical reaction that is widely used in organic chemistry.Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The electron-withdrawing nitro group could potentially have interesting effects on the electronic structure of the molecule.Chemical Reactions Analysis
Again, without specific information, it’s hard to say exactly what kind of chemical reactions this compound would undergo. However, the presence of a nitro group, a triazole ring, and a sulfanyl group means that it could potentially participate in a variety of reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s hard to provide a detailed analysis of the physical and chemical properties of this compound.Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
- Synthesis of Thiazolidin-4-One Derivatives : A study focused on the synthesis of N-{4-methyl-5-[4-(4-oxo-2-phenyl(1,3-thiazolidin-3-yl)]-5-sulfanyl(1,2,4-triazol-3-yl)-1,3-thiazol-2-yl}acetamide derivatives to evaluate their antimicrobial activity. These compounds showed potential as antimicrobial agents against various bacterial and fungal strains (Baviskar et al., 2013).
Structural Analysis and Antimicrobial Screening
- Structural Elucidation of Triazole Derivatives : Research into N-(4-aryl amine)-2-{[4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide derivatives showed their synthesis, structural characterization, and antimicrobial screening. These studies often aim at finding new potent antimicrobial substances (MahyavanshiJyotindra et al., 2011).
Anion Binding Studies
- Synthesis of Hosting Molecules for Anions : An investigation into the synthesis of hosting molecules, such as 4(N),10(N)-bis-[2-(4-nitrophenylureido)acetamido]-1,7-dimethyl-1,4,7,10-tetraazacyclododecane, highlights the potential of these compounds in binding anions. This type of research is crucial for developing new materials for chemical sensing and separation technologies (Formica et al., 2008).
Coordination Complexes and Antioxidant Activity
- Synthesis of Coordination Complexes : Studies on the synthesis of coordination complexes from pyrazole-acetamide derivatives, and their antioxidant activities are significant. These complexes can serve as models for understanding the behavior of metal ions in biological systems and for developing antioxidant agents (Chkirate et al., 2019).
Safety And Hazards
The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s hard to provide a detailed analysis of the safety and hazards of this compound.
Direcciones Futuras
The future directions for research on this compound would depend on its properties and potential applications. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical biology.
I hope this general information is helpful. For more detailed information, I would recommend consulting a chemistry textbook or a chemical database. If you have any other questions, feel free to ask!
Propiedades
IUPAC Name |
N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN5O3S/c1-16-6-13-15-11(16)21-5-10(18)14-7-2-3-8(12)9(4-7)17(19)20/h2-4,6H,5H2,1H3,(H,14,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDJLEYQSUIFTFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chloro-3-nitrophenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


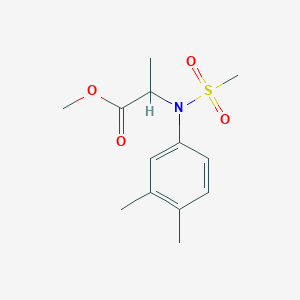
![(4-(1H-pyrrol-1-yl)phenyl)(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone](/img/structure/B2923376.png)
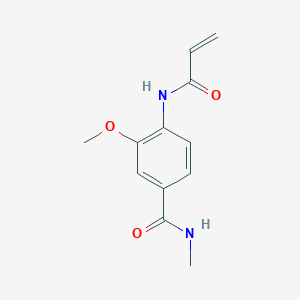
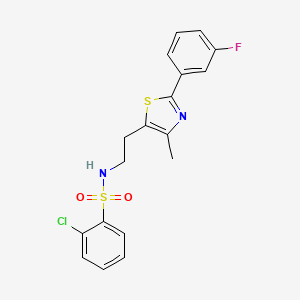

![N-(2,4-dimethylphenyl)-2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2923382.png)
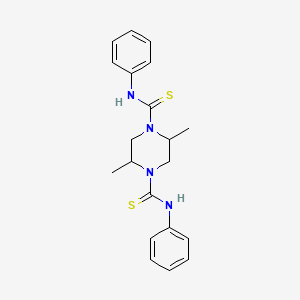
![2-((2-(2-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2923385.png)
![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[4-(trifluoromethyl)anilino]-2-propenoate](/img/structure/B2923387.png)
![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2923388.png)
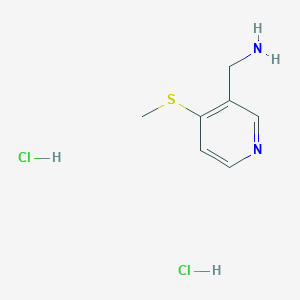
![2-bromo-N-[(4-methoxyphenyl)methyl]-N,3-dimethylbutanamide](/img/structure/B2923391.png)
